molecular formula C20H23NO4 B268172 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B268172
M. Wt: 341.4 g/mol
InChI Key: SOEAAQKOUXUPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as PD98059, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a selective inhibitor of the MAPK pathway, which plays a key role in the regulation of various cellular processes. The MAPK pathway is activated by various extracellular signals, including growth factors and cytokines, and is involved in the regulation of cell growth, differentiation, and apoptosis. 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide inhibits the activation of MAPK by blocking the phosphorylation of MAPK kinase (MEK), which is an upstream activator of MAPK.
Biochemical and Physiological Effects:
4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells and suppresses the proliferation of vascular smooth muscle cells. It also induces apoptosis in various cancer cell lines and inhibits the invasion and metastasis of cancer cells. 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MAPK pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. It is also relatively easy to synthesize and has a long shelf life. However, 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has some limitations for lab experiments. It is not cell-permeable, which limits its use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One potential direction is to investigate its potential therapeutic applications in cancer and cardiovascular diseases. Another direction is to study its effects on other cellular processes, such as autophagy and senescence. Additionally, there is a need for the development of more potent and selective inhibitors of the MAPK pathway, which could have even greater potential for scientific research and therapeutic applications.

Synthesis Methods

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is synthesized by the reaction of 2-(2-aminoethoxy)ethanol with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound with zinc in acetic acid. The resulting amine is then reacted with 4-(2-methylprop-2-en-1-yl)phenol in the presence of potassium carbonate and copper(I) iodide to give the desired product.

Scientific Research Applications

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively used in scientific research for its potential applications in the study of various diseases and cellular processes. It has been shown to inhibit the growth of cancer cells and suppress the proliferation of vascular smooth muscle cells, making it a potential therapeutic agent for cancer and cardiovascular diseases. 4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has also been used to study the role of the MAPK pathway in the regulation of cell growth, differentiation, and apoptosis.

properties

Product Name

4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C20H23NO4/c1-15(2)14-25-19-10-6-17(7-11-19)21-20(22)16-4-8-18(9-5-16)24-13-12-23-3/h4-11H,1,12-14H2,2-3H3,(H,21,22)

InChI Key

SOEAAQKOUXUPOZ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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